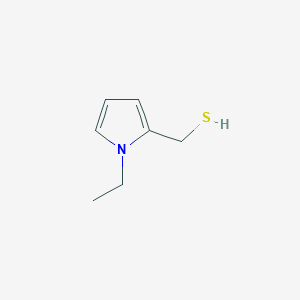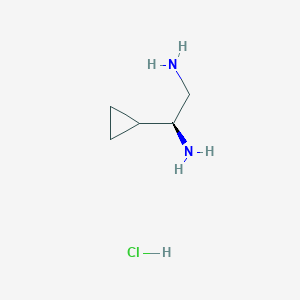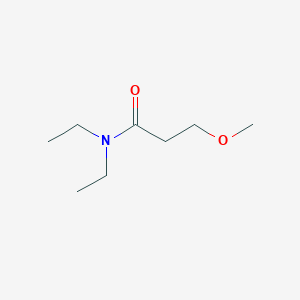![molecular formula C7H12O3 B11922552 2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)
2,5-Dioxaspiro[3.5]nonan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxaspiro[3.5]nonan-8-ol is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.5]nonan-8-ol typically involves the reaction of appropriate diols with aldehydes or ketones under acidic conditions to form the spirocyclic structure. One common method includes the use of 1,3-dioxane derivatives as starting materials, which undergo cyclization reactions to form the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,5-Dioxaspiro[3.5]nonan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxaspiro[3.5]nonan-8-ol involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,5-Dioxaspiro[3.4]octane: Similar spirocyclic structure but with a different ring size.
2,5-Dioxaspiro[4.5]decane: Larger spirocyclic structure with additional carbon atoms.
Uniqueness: 2,5-Dioxaspiro[3.5]nonan-8-ol is unique due to its specific ring size and the presence of the dioxane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2,5-dioxaspiro[3.5]nonan-8-ol |
InChI |
InChI=1S/C7H12O3/c8-6-1-2-10-7(3-6)4-9-5-7/h6,8H,1-5H2 |
Clave InChI |
RVUFMMUGTVVUQP-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CC1O)COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)


![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)







![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)
